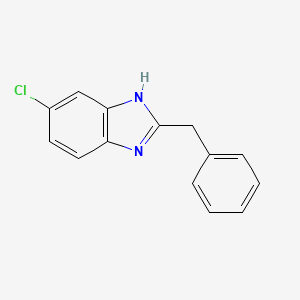

2-benzyl-5-chloro-1H-1,3-benzodiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H11ClN2 |

|---|---|

Molecular Weight |

242.70 g/mol |

IUPAC Name |

2-benzyl-6-chloro-1H-benzimidazole |

InChI |

InChI=1S/C14H11ClN2/c15-11-6-7-12-13(9-11)17-14(16-12)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,16,17) |

InChI Key |

GOXBDVDMFJVVNM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC3=C(N2)C=C(C=C3)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Benzyl 5 Chloro 1h 1,3 Benzodiazole and Its Analogues

Conventional Synthetic Approaches to Benzimidazole (B57391) Derivatives

Traditional methods for constructing the benzimidazole core have been well-established for decades and remain widely used due to their reliability and accessibility. These approaches typically involve the formation of the imidazole (B134444) ring onto a pre-existing benzene (B151609) derivative.

The most prevalent and straightforward method for synthesizing the benzimidazole ring system is the condensation reaction between an o-phenylenediamine and a suitable one-carbon electrophile, such as a carboxylic acid or an aldehyde. nih.govenpress-publisher.comaacmanchar.edu.in For the synthesis of 2-benzyl-5-chloro-1H-1,3-benzodiazole, the reaction would involve 4-chloro-o-phenylenediamine and phenylacetic acid or its derivatives.

A classic named reaction in this category is the Phillips condensation, which involves heating an o-phenylenediamine with a carboxylic acid in the presence of a mineral acid like 4N HCl. adichemistry.com The mechanism begins with the acylation of one amino group, followed by an intramolecular cyclization and dehydration to form the benzimidazole ring. adichemistry.comnih.gov While effective with aliphatic acids, achieving good yields with aromatic acids may require higher temperatures in a sealed tube. adichemistry.com A general synthesis of 2-benzylbenzimidazole has been demonstrated by refluxing o-phenylenediamine dihydrochloride with phenylacetic acid in water, followed by basification with ammonia to precipitate the product. japsonline.com

Numerous catalysts and reaction conditions have been developed to optimize these condensation reactions, aiming for milder conditions and higher yields. rsc.org Lewis acids and various solid acid catalysts have been employed to facilitate the cyclization. mdpi.comrasayanjournal.co.in

Table 1: Examples of Condensation Reactions for Benzimidazole Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| o-phenylenediamine | Aromatic Aldehydes | AlOOH–SO₃ Nanoparticles, Solvent-free | 2-Aryl-1H-benzimidazoles | rsc.org |

| o-phenylenediamine | Phenylacetic Acid | 4N HCl, Reflux | 2-Benzyl-1H-benzimidazole | adichemistry.comjapsonline.com |

| 4-chloro-o-phenylenediamine | Anthranilic Acid | 4 M HCl, Reflux | 2-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline | researchgate.net |

Once the benzimidazole core is formed, further modifications can be introduced to synthesize a diverse library of analogues. Derivatization can occur at the N-1 position of the imidazole ring, the benzene ring, or at the C-2 substituent.

For instance, a pre-formed 2-benzylbenzimidazole can be derivatized at the N-1 position. A reported method involves dissolving the benzimidazole in a sodium hydrogen carbonate solution and reacting it with benzoyl chloride to yield (2-benzyl-1H-benzo(d)imidazol-1-yl)(phenyl)methanone. japsonline.com This demonstrates a common N-acylation strategy. Similarly, N-alkylation can be achieved using alkyl halides in the presence of a base. nih.gov

Another strategy involves modifying the benzene ring of an existing benzimidazole. However, direct electrophilic substitution on the benzimidazole ring can be complex due to the presence of the fused imidazole ring. A more common approach is to start with an already substituted o-phenylenediamine, such as 4-chloro-o-phenylenediamine, to build the desired substituted benzimidazole core directly. researchgate.net More advanced methods for core modification include transition metal-catalyzed reactions, such as copper-iodide (CuI) mediated coupling, which can be used for annulations and forming more complex fused systems. mdpi.com

Advanced and Emerging Synthetic Protocols

In line with the principles of green chemistry and the demand for higher efficiency, modern synthetic protocols have been developed to overcome the limitations of conventional methods, such as harsh reaction conditions and long reaction times. mdpi.com

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in benzimidazole chemistry. eurekaselect.com The application of microwave irradiation can dramatically reduce reaction times from hours to mere minutes and often leads to significantly higher product yields and purity. mdpi.comwisdomlib.orgingentaconnect.com This rapid, controlled heating minimizes the formation of byproducts. wisdomlib.org

The synthesis of 1,2-disubstituted benzimidazoles has been achieved with quantitative yields in 5-10 minutes under microwave irradiation, a significant improvement over conventional heating methods which might take an hour to achieve a much lower yield. mdpi.com For example, the reaction of N-phenyl-o-phenylenediamine with various benzaldehydes in the presence of a catalytic amount of Erbium(III) triflate (Er(OTf)₃) under solvent-free microwave conditions produced the desired products in yields exceeding 96%. mdpi.com This methodology highlights the efficiency and environmental benefits of MAOS. mdpi.combohrium.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conventional Method | Microwave Method | Improvement | Reference |

|---|---|---|---|---|

| Benzimidazole Synthesis | Hours, Lower Yield (e.g., 61.4%) | 4-10 minutes, Higher Yield (e.g., 90-99%) | Drastic reduction in time, significant yield increase | mdpi.comwisdomlib.org |

| N-phenyl-o-phenylenediamine + Benzaldehyde | 60 min, 61.4% yield | 5 min, 99.9% yield | 12x faster, ~38% yield increase | mdpi.com |

Developing catalyst-free synthetic routes is a primary goal of green chemistry, as it eliminates the need for potentially toxic and expensive metal catalysts and simplifies product purification. bohrium.com A catalyst-free method for synthesizing 2-substituted benzimidazoles and benzothiazoles has been developed, which involves reacting o-phenylenediamines or 2-aminothiophenols with aldehydes in ethanol at room temperature. bohrium.com This procedure is noted for its nearly quantitative yields, high atom economy, and lack of toxic waste, making it an energetically favorable and environmentally benign process. bohrium.com

Microwave irradiation can also be employed in catalyst-free systems. Studies have shown that the reaction of iminoester hydrochlorides with o-phenylenediamine derivatives proceeds efficiently under microwave conditions without any catalyst, providing products in short reaction times and with high yields. tandfonline.com These methods offer a convenient and clean pathway to bioactive benzimidazoles. ingentaconnect.comtandfonline.com

Electrochemical synthesis represents a frontier in organic chemistry, offering a powerful and environmentally friendly alternative to traditional methods that often rely on chemical oxidants or transition metals. acs.orgacs.org An electrochemical, metal- and oxidant-free protocol has been developed for the synthesis of 1,2-disubstituted benzo[d]imidazoles through an intramolecular C(sp³)–H amination. acs.orgnih.gov

This method involves a dehydrogenative amination reaction conducted under undivided electrolytic conditions. acs.orgacs.org It provides a novel way to form the benzimidazole ring system and has been shown to tolerate a variety of functional groups. acs.org This electrosynthesis addresses the limitations of conventional C(sp³)–H intramolecular amination reactions, providing an efficient route to various benzimidazole derivatives with high yields. acs.orgnih.gov For example, 1-benzyl-2-phenyl-1H-benzo[d]imidazole was synthesized with an 85% yield using this protocol. acs.org

Table 3: Substrate Scope in Electrochemical Synthesis of Benzimidazoles

| Product | Yield | Reference |

|---|---|---|

| 1-Benzyl-2-phenyl-1H-benzo[d]imidazole | 85% | acs.org |

One-Pot Multicomponent Reactions for Benzodiazole Assembly

One-pot multicomponent reactions (MCRs) represent a highly efficient and atom-economical strategy for the synthesis of complex molecular structures, such as the benzodiazole (also known as benzimidazole) core. researchgate.net These reactions, in which three or more reactants are combined in a single reaction vessel to form a final product that incorporates portions of all reactants, offer significant advantages over traditional multi-step syntheses. researchgate.netnih.gov Key benefits include reduced reaction times, minimized waste production, lower energy consumption, and simplified purification procedures, making MCRs a cornerstone of green chemistry and modern organic synthesis. researchgate.netnih.gov

The most prevalent multicomponent approach for assembling 2-substituted benzodiazoles involves the condensation of an o-phenylenediamine derivative with an aldehyde. ichem.mdresearchgate.net For the specific synthesis of this compound, this reaction would involve the condensation of 4-chloro-1,2-phenylenediamine with phenylacetaldehyde. The reaction typically proceeds through the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent aromatization via oxidation to yield the stable benzodiazole ring system. semanticscholar.org

Numerous catalytic systems and reaction conditions have been developed to optimize this transformation, enhancing yields and promoting environmentally benign protocols. A diverse range of catalysts, including Lewis acids, nano-catalysts, and simple ammonium salts, have been successfully employed. ichem.mdsemanticscholar.orgresearchgate.net Furthermore, the use of unconventional energy sources like microwave and ultrasound irradiation has been shown to significantly accelerate reaction rates. nih.govichem.mdmdpi.com

The versatility of this one-pot methodology allows for the synthesis of a wide array of benzodiazole analogues by simply varying the substituted o-phenylenediamine and aldehyde starting materials. For instance, using different substituted phenylacetaldehydes can introduce various functional groups onto the benzyl (B1604629) moiety at the 2-position. Similarly, employing other substituted o-phenylenediamines allows for modification of the benzene portion of the benzodiazole core.

Below is a summary of various catalytic systems reported for the one-pot synthesis of 2-substituted benzodiazoles from o-phenylenediamines and aldehydes.

| Catalyst | Solvent/Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| ZnFe2O4 Nano-catalyst | Ultrasonic Irradiation, 70°C | 22-28 minutes | 88-92% | ichem.md |

| Ammonium Bromide (NH4Br) | Ethanol, Room Temperature | 2 hours | Good | researchgate.net |

| Erbium Triflate (Er(OTf)3) | Solvent-free, Microwave, 60°C | 5-10 minutes | 86-99% | nih.govmdpi.com |

| Nano-Fe2O3 | Water | Short | High | semanticscholar.org |

| H2O2/TiO2 P25 | Solvent-free | Short | Excellent | semanticscholar.orgnih.gov |

| Fe(iii) porphyrin | Organic Solvents | Mild Conditions | High | nih.gov |

The synthesis of the target compound and its analogues via this methodology is detailed below.

| Product | Reactant 1 (o-phenylenediamine) | Reactant 2 (Aldehyde) |

|---|---|---|

| This compound | 4-chloro-1,2-phenylenediamine | Phenylacetaldehyde |

| 5-chloro-2-(4-methoxybenzyl)-1H-1,3-benzodiazole | 4-chloro-1,2-phenylenediamine | 2-(4-methoxyphenyl)acetaldehyde |

| 5-chloro-2-(4-nitrobenzyl)-1H-1,3-benzodiazole | 4-chloro-1,2-phenylenediamine | 2-(4-nitrophenyl)acetaldehyde |

| 2-benzyl-5-methyl-1H-1,3-benzodiazole | 4-methyl-1,2-phenylenediamine | Phenylacetaldehyde |

Structural Elucidation and Spectroscopic Characterization

Advanced Spectroscopic Techniques for Definitive Structural Assignment

Modern spectroscopy offers a powerful, non-destructive means to probe the molecular identity of 2-benzyl-5-chloro-1H-1,3-benzodiazole. Techniques such as NMR, IR, UV-Vis, and mass spectrometry collectively provide a detailed molecular fingerprint.

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. While specific experimental spectra for this compound are not widely published, its ¹H and ¹³C NMR spectra can be reliably predicted based on data from closely related benzimidazole (B57391) derivatives. rsc.orgrsc.org

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the benzimidazole core and the benzyl (B1604629) substituent. Due to the rapid tautomeric exchange of the N-H proton between the two nitrogen atoms in solution, the benzimidazole portion of the molecule is chemically averaged, simplifying the spectrum. arabjchem.orgbeilstein-journals.org

Benzimidazole Protons: The aromatic protons on the chloro-substituted benzene (B151609) ring are expected to appear as a complex multiplet or as distinct signals in the downfield region (typically δ 7.0-7.8 ppm). One proton will likely appear as a singlet or a doublet with a small coupling constant, while the other two will form an AB system.

Benzyl Protons: The benzylic methylene (B1212753) (CH₂) protons would present as a sharp singlet around δ 4.0-4.5 ppm. The five protons of the phenyl ring of the benzyl group would appear as a multiplet in the aromatic region, likely between δ 7.2-7.4 ppm.

N-H Proton: The imidazole (B134444) N-H proton is expected to be a broad singlet, typically observed far downfield (δ 12.0-13.0 ppm), and its signal may be exchangeable with D₂O. rsc.org

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule.

Benzimidazole Carbons: The C2 carbon, attached to the benzyl group, is anticipated to have a chemical shift in the range of δ 150-155 ppm. The carbons of the benzene ring will appear between δ 110-140 ppm, with the carbon bearing the chlorine atom (C5/C6) showing a characteristic shift. rsc.org

Benzyl Carbons: The methylene carbon (CH₂) is expected around δ 35-40 ppm. The carbons of the phenyl ring will resonate in the typical aromatic region of δ 125-140 ppm.

| Proton (¹H) NMR | Carbon-13 (¹³C) NMR | ||

|---|---|---|---|

| Assignment | Predicted Chemical Shift (ppm) | Assignment | Predicted Chemical Shift (ppm) |

| N-H | 12.0 - 13.0 (broad s) | C2 | 150 - 155 |

| Benzimidazole-H | 7.0 - 7.8 (m) | Benzimidazole-C (Aromatic) | 110 - 140 |

| Benzyl-CH₂ | 4.0 - 4.5 (s) | Benzyl-CH₂ | 35 - 40 |

| Benzyl-Ph-H | 7.2 - 7.4 (m) | Benzyl-Ph-C (Aromatic) | 125 - 140 |

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation (IR) or the inelastic scattering of monochromatic light (Raman). The IR spectrum of this compound is expected to display several characteristic absorption bands.

N-H Stretching: A broad band between 3000 and 3450 cm⁻¹ is characteristic of the N-H bond stretching in the imidazole ring, often broadened by hydrogen bonding in the solid state. rsc.org

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group appears just below 3000 cm⁻¹.

C=N and C=C Stretching: Strong absorptions between 1580 and 1630 cm⁻¹ are attributed to the C=N stretching of the imidazole ring, coupled with the C=C stretching vibrations of the aromatic rings. rsc.org

C-Cl Stretching: A band in the region of 1000-1100 cm⁻¹ is typically associated with the C-Cl stretching vibration.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3000 - 3450 | Medium, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| C=N / C=C Stretch | 1580 - 1630 | Strong |

| C-Cl Stretch | 1000 - 1100 | Medium-Strong |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The benzimidazole system is a known chromophore that absorbs in the ultraviolet region. The spectrum of this compound is expected to show intense absorptions corresponding to π→π* transitions within the conjugated benzimidazole and benzyl aromatic systems. Typically, benzimidazoles exhibit strong absorption bands in the range of 240-285 nm. The presence of the chlorine atom and the benzyl group may cause slight shifts (bathochromic or hypsochromic) in the absorption maxima compared to the parent benzimidazole.

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. For this compound (C₁₄H₁₁ClN₂), the calculated exact mass is approximately 242.06 g/mol .

Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺˙) at m/z 242. A characteristic isotopic peak (M+2) at m/z 244 with an intensity of approximately one-third of the M⁺˙ peak is expected due to the natural abundance of the ³⁷Cl isotope, confirming the presence of one chlorine atom. miamioh.edu

Major Fragmentation Pathways: Electron impact (EI) ionization would likely induce fragmentation. A primary and highly characteristic fragmentation would be the cleavage of the benzylic C-C bond to form the very stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91. Another likely fragmentation is the loss of a chlorine radical (Cl˙) from the molecular ion. Fragmentation of the benzimidazole ring itself, such as the loss of HCN, is also a known pathway for this class of compounds. journalijdr.com

| m/z | Predicted Identity of Fragment |

|---|---|

| 244 | [M+2]⁺˙ Isotope Peak |

| 242 | [M]⁺˙ Molecular Ion |

| 207 | [M-Cl]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

X-ray Crystallography for Solid-State Molecular Structure Determination

It is expected that the benzimidazole ring system would be essentially planar. The benzyl group's phenyl ring would likely be twisted out of the plane of the benzimidazole core. In the solid state, molecules are expected to form extended networks through intermolecular interactions. N-H···N hydrogen bonds between the imidazole moieties of adjacent molecules are a common and defining feature of benzimidazole crystal packing, often leading to the formation of infinite chains or dimeric structures. semanticscholar.org Additionally, π-π stacking interactions between the aromatic rings could further stabilize the crystal lattice.

Conformational Analysis and Tautomerism Studies within the Benzodiazole Framework

The structural dynamics of this compound are characterized by two key phenomena: annular tautomerism and conformational flexibility.

Tautomerism: As an N-unsubstituted benzimidazole, the compound exists as a mixture of two rapidly interconverting tautomers in solution. The proton on the imidazole nitrogen can reside on either N1 or N3. This means that 2-benzyl-5-chloro-1H-benzimidazole is in equilibrium with 2-benzyl-6-chloro-1H-benzimidazole. neu.edu.trencyclopedia.pub This exchange is typically fast on the NMR timescale, resulting in a time-averaged structure where the 5- and 6-positions are chemically equivalent. beilstein-journals.org This equivalence simplifies the observed NMR spectra, as discussed in section 3.1.1.

Conformational Analysis: The molecule possesses conformational flexibility primarily due to the rotation around the single bond connecting the benzylic carbon to the C2 position of the benzimidazole ring. Computational studies and experimental data from analogous 2-substituted benzimidazoles suggest that there are specific low-energy conformations (rotamers) determined by the steric and electronic interactions between the benzyl group and the benzimidazole core. iucr.orgtandfonline.com The preferred conformation would seek to minimize steric hindrance, likely resulting in a twisted arrangement between the two ring systems.

Computational Chemistry and Theoretical Investigations of 2 Benzyl 5 Chloro 1h 1,3 Benzodiazole

Density Functional Theory (DFT) Applications in Molecular Analysis

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. doaj.orgmdpi.com This method is favored for its balance of accuracy and computational efficiency, making it suitable for analyzing complex systems like substituted benzimidazoles. nih.gov DFT calculations are used to determine various molecular properties by modeling the electron density.

A fundamental step in any molecular analysis is the determination of the molecule's most stable three-dimensional arrangement, known as its equilibrium geometry. mdpi.com Using DFT methods, such as the widely employed B3LYP functional with a basis set like 6-311G(d,p), researchers can perform geometry optimization. nih.gov This process computationally explores the potential energy surface of the molecule to find the structure with the minimum energy.

For 2-benzyl-5-chloro-1H-1,3-benzodiazole, this analysis would predict key structural parameters. While specific experimental values for this exact compound are not detailed in the available literature, the optimized structure would provide theoretical values for bond lengths, bond angles, and dihedral (torsion) angles. mdpi.com This information is crucial for understanding the planarity of the benzimidazole (B57391) ring system and the spatial orientation of the benzyl (B1604629) and chloro substituents. Comparisons between such theoretical data and experimental results from techniques like X-ray crystallography are used to validate the computational model. nih.gov

Table 1: Predicted Structural Parameters from DFT Geometry Optimization This table illustrates the type of data obtained from geometry optimization. Specific values for this compound are not available in the reviewed literature.

| Parameter | Description | Expected Information |

|---|---|---|

| Bond Lengths (Å) | The equilibrium distance between the nuclei of two bonded atoms. | Provides insight into bond order (single, double, triple). |

| Bond Angles (°) | The angle formed between three connected atoms. | Defines the molecule's shape and steric strain. |

| Dihedral Angles (°) | The angle between planes through two sets of three atoms. | Describes the conformation and rotation around bonds. |

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netyoutube.com The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's electron-donating capacity. researchgate.net Conversely, the LUMO is the orbital that is most likely to accept an electron. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. nih.gov A small energy gap suggests that the molecule is more polarizable, less stable, and more chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. biointerfaceresearch.com A large energy gap indicates high stability and low reactivity. nih.gov For this compound, the analysis would reveal the energy values of these orbitals and the magnitude of the gap, which is essential for predicting its charge transfer properties. researchgate.net

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. nih.govbiointerfaceresearch.com These descriptors provide a theoretical framework for understanding reactivity trends.

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential.

Chemical Potential (μ): Defined as the average of the HOMO and LUMO energies, μ = (EHOMO + ELUMO) / 2. It describes the tendency of electrons to escape from a system.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. It is calculated from the HOMO-LUMO gap: η = (ELUMO - EHOMO) / 2. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft." nih.gov

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η). It indicates the molecule's polarizability. Soft molecules are more reactive than hard molecules. nih.gov

Table 2: Quantum Chemical Descriptors Derived from FMO Analysis This table outlines the descriptors and their significance. Specific calculated values for this compound are not available in the reviewed literature.

| Descriptor | Formula | Chemical Significance |

|---|---|---|

| Electronegativity (χ) | χ = -μ | Measures the power of an atom or molecule to attract electrons. |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Describes the escaping tendency of electrons from a system. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Quantifies resistance to charge transfer. |

| Chemical Softness (S) | S = 1 / 2η | Measures the molecule's polarizability and reactivity. |

This analysis helps to pinpoint the exact sites for:

Nucleophilic attack (f+(r)): Regions where the molecule is most likely to accept an electron.

Electrophilic attack (f-(r)): Regions where the molecule is most likely to donate an electron.

Radical attack (f0(r)): Regions susceptible to attack by a radical species.

By calculating these functions for each atom in this compound, one could predict the most reactive sites, providing valuable information for understanding its interaction with other chemical species and its potential role in chemical reactions.

Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Properties and Photophysical Transitions

To understand how a molecule interacts with light, it is necessary to study its electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for this purpose. nih.govnih.gov It allows for the calculation of the electronic transition energies, which correspond to the absorption of light, and oscillator strengths, which relate to the intensity of these absorptions.

A TD-DFT analysis of this compound would predict its theoretical UV-Visible absorption spectrum. nih.gov This information helps to understand the nature of its electronic transitions (e.g., π→π* or n→π*) and provides insight into its photophysical properties, such as its color and fluorescence potential.

Molecular Electrostatic Potential (MESP) Mapping and Charge Distribution Profiling

The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. researchgate.netresearchgate.net It is plotted onto the molecule's electron density surface, using a color scale to represent different potential values.

Red regions indicate negative electrostatic potential, corresponding to areas with high electron density. These sites are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms like nitrogen or oxygen. researchgate.net

Blue regions indicate positive electrostatic potential, corresponding to areas with low electron density (electron-poor regions). These sites are prone to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms. researchgate.net

Green regions represent neutral or near-zero potential.

For this compound, the MESP map would highlight the electron-rich nitrogen atoms of the imidazole (B134444) ring (negative potential) and the electron-deficient hydrogen atoms (positive potential), thereby identifying the most probable sites for intermolecular interactions, including hydrogen bonding. nih.govresearchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stability

A thorough search of scientific literature and chemical databases did not yield any specific studies that have performed an NBO analysis on this compound. Consequently, there is no published data on the specific hyperconjugative interactions, charge delocalization, or stabilization energies for this molecule. Such an analysis would typically involve the quantification of the energy of interactions between donor (bonding or lone pair) and acceptor (antibonding or Rydberg) orbitals.

Data Table: NBO Analysis of this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| Data Not Available | Data Not Available | Data Not Available |

No published data is available for the Natural Bond Orbital analysis of this compound.

Molecular Docking Studies for Predictive Biological Activity Assessment

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding affinity and interaction of a small molecule with the binding site of a target protein. This information is invaluable for assessing the potential biological activity of a compound.

Scientific literature searches did not retrieve any molecular docking studies specifically conducted on this compound. As a result, there is no available data on its binding modes, binding affinities (e.g., docking scores), or specific interactions with any biological targets. Such studies would be instrumental in predicting its potential as an inhibitor or modulator of various enzymes or receptors that are implicated in disease.

Data Table: Molecular Docking of this compound

| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Interacting Residues | Hydrogen Bond Interactions |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

No published data is available for molecular docking studies of this compound.

Mechanistic Insights into Biological Activities of 2 Benzyl 5 Chloro 1h 1,3 Benzodiazole Derivatives

Antimicrobial Mechanisms of Action (Antibacterial and Antifungal Activity)

Derivatives of the 2-benzyl-5-chloro-1H-1,3-benzodiazole framework have demonstrated notable efficacy against a range of pathogenic bacteria and fungi. The antimicrobial mechanisms are often attributed to the specific structural features of these compounds, which can be fine-tuned to enhance potency.

Antibacterial Activity: The antibacterial action of these benzimidazole (B57391) derivatives is often linked to the disruption of essential cellular processes in bacteria. Structure-activity relationship (SAR) studies have revealed that the presence of electron-withdrawing groups on the benzimidazole ring system can enhance antibacterial efficacy. For instance, a chloro group at the 5-position is a common feature in many biologically active benzimidazoles. The antibacterial spectrum often includes both Gram-positive and Gram-negative bacteria. Some derivatives have shown significant inhibitory activity against strains like Staphylococcus aureus, Streptococcus faecalis, and methicillin-resistant Staphylococcus aureus (MRSA) nih.gov. The precise mechanisms can vary, but potential targets include enzymes involved in DNA replication, cell wall synthesis, and protein synthesis.

Antifungal Activity: The antifungal properties of these compounds are equally significant. They have been evaluated against various fungal pathogens, including Aspergillus niger, Aspergillus fumigatus, and Candida albicans nih.govnih.gov. The mechanism of antifungal action is thought to involve the inhibition of fungal-specific enzymes or disruption of the fungal cell membrane integrity. The lipophilicity of the molecule, influenced by the benzyl (B1604629) and chloro substituents, can play a crucial role in its ability to penetrate the fungal cell wall and membrane. SAR studies have indicated that specific substitutions on the benzyl ring can modulate the antifungal potency ingentaconnect.com.

Table 1: Antimicrobial Activity of Selected Benzimidazole Derivatives

| Compound Type | Target Organism(s) | Observed Effect | Potential Mechanism |

|---|---|---|---|

| 2-substituted phenyl benzimidazoles | Streptococcus faecalis, Staphylococcus aureus, MRSA | Significant inhibition (MIC values of 4-8 μg/mL for some derivatives) nih.gov | Disruption of essential cellular processes |

| N-alkylated 2-phenyl benzimidazoles | Candida albicans, Aspergillus niger | Moderate activity (MIC values of 64 μg/mL for some derivatives) nih.gov | Inhibition of fungal enzymes, cell membrane disruption |

| 2-chloromethyl-1H-benzimidazole derivatives | Phytopathogenic fungi (e.g., Botrytis cinerea) | Selective inhibition ingentaconnect.com | Disruption of mycelial growth |

Antiviral Efficacy and Proposed Molecular Targets

The benzimidazole core is a key pharmacophore in several antiviral drugs, and derivatives of this compound are no exception. These compounds have shown promise against a variety of RNA and DNA viruses. frontiersin.org

The antiviral mechanism often involves the inhibition of viral replication at different stages. For some viruses, benzimidazole derivatives have been shown to target viral enzymes that are essential for the replication process, such as viral polymerases or proteases. The structural resemblance to purine nucleosides allows them to act as competitive inhibitors. A library of benzimidazole derivatives, including those with a 2-benzyl scaffold, displayed significant activity against Coxsackievirus B5 (CVB-5) and Respiratory Syncytial Virus (RSV). nih.gov For other viruses, the mechanism may involve interference with viral entry into the host cell or the assembly of new virus particles. The specific molecular targets can vary depending on the virus and the exact chemical structure of the benzimidazole derivative.

Anticancer Mechanisms: Exploration of Cellular Pathways and Molecular Interactions

The anticancer properties of this compound derivatives are multifaceted, involving interactions with various cellular pathways and molecular targets critical for cancer cell proliferation and survival. semanticscholar.org These compounds can induce apoptosis, inhibit cell cycle progression, and interfere with key signaling pathways.

Benzimidazole derivatives have been shown to exert their anticancer effects through several mechanisms, including:

DNA Intercalation and Topoisomerase Inhibition: The planar structure of the benzimidazole ring system allows it to intercalate between the base pairs of DNA, leading to conformational changes that can inhibit DNA replication and transcription. neliti.comnih.gov Some derivatives also act as topoisomerase inhibitors, preventing the unwinding of DNA that is necessary for replication and repair. nih.gov

Inhibition of Kinases: Many cellular signaling pathways that are dysregulated in cancer are controlled by protein kinases. Benzimidazole derivatives have been developed as inhibitors of various kinases, such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2), which are crucial for tumor growth and angiogenesis. ingentaconnect.comsciencescholar.us

Induction of Apoptosis: These compounds can trigger programmed cell death, or apoptosis, in cancer cells. This can be achieved by modulating the expression of pro-apoptotic and anti-apoptotic proteins, leading to the activation of caspases and subsequent cell death. nih.gov For example, one benzimidazole compound, BA586, was found to induce DNA fragmentation and increase levels of p53, a key tumor suppressor protein. nih.gov

A significant anticancer mechanism of certain benzimidazole derivatives is the disruption of microtubule dynamics. Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Agents that interfere with microtubule function are potent anticancer drugs.

Benzimidazole derivatives can act as microtubule-targeting agents (MTAs) through two primary mechanisms:

Microtubule Destabilization: Similar to well-known drugs like nocodazole, some benzimidazole derivatives bind to tubulin, the protein subunit of microtubules, and prevent its polymerization. acs.org This disruption of microtubule formation leads to the arrest of the cell cycle in the G2/M phase and ultimately induces apoptosis. nih.gov

Microtubule Stabilization: In contrast to destabilizing agents, some novel benzimidazole derivatives have been identified as microtubule-stabilizing agents, similar to paclitaxel. acs.org These compounds promote the polymerization of tubulin and stabilize the resulting microtubules, which also disrupts the dynamic instability required for proper mitotic spindle function, leading to cell cycle arrest and apoptosis. acs.org

Table 2: Anticancer Mechanisms of Benzimidazole Derivatives

| Mechanism | Molecular Target(s) | Cellular Outcome |

|---|---|---|

| DNA Intercalation & Topoisomerase Inhibition | DNA, Topoisomerase I/II | Inhibition of DNA replication and transcription, G2/M arrest, apoptosis nih.gov |

| Kinase Inhibition | EGFR, VEGFR-2 | Inhibition of tumor growth and angiogenesis ingentaconnect.comsciencescholar.us |

| Microtubule Destabilization | Tubulin | Inhibition of microtubule polymerization, G2/M phase arrest, apoptosis acs.org |

| Microtubule Stabilization | Microtubules | Enhanced tubulin polymerization, mitotic arrest, apoptosis acs.org |

Antitubercular Activity: Inhibition Pathways and Target Identification

Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of new antitubercular agents. Benzimidazole derivatives, including those with 2-benzyl and 5-chloro substitutions, have shown promising activity against this pathogen.

The antitubercular mechanism of these compounds is often linked to the inhibition of specific mycobacterial enzymes that are essential for the bacterium's survival. SAR studies have indicated that electron-withdrawing groups on the benzimidazole ring can enhance antimycobacterial activity. Molecular docking studies have been employed to identify potential molecular targets. One such target is pantothenate synthetase, an enzyme crucial for the biosynthesis of coenzyme A in M. tuberculosis. By inhibiting this enzyme, the benzimidazole derivatives can disrupt essential metabolic pathways in the bacteria. Other potential targets include enzymes involved in the synthesis of the unique mycobacterial cell wall.

**Table 3: Antitubercular Activity of Benzimidazole Derivatives against *M. tuberculosis***

| Compound Series | MIC Range (μg/mL) | Proposed Target(s) |

|---|---|---|

| 2,5-disubstituted benzimidazoles | 6.25–25 | Inhibition of mycobacterial replication |

| 2-heterostyrylbenzimidazoles | 16 (for the most active compound) | Pantothenate synthetase |

Other Pharmacological Modulations: Anti-inflammatory, Antioxidant, and Antihypertensive Mechanisms

Beyond their antimicrobial and anticancer activities, this compound derivatives exhibit a range of other pharmacological effects.

Anti-inflammatory Mechanisms: Chronic inflammation is a key factor in the pathogenesis of many diseases. Benzimidazole derivatives have been investigated for their anti-inflammatory properties. The proposed mechanisms of action include the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in the synthesis of prostaglandins and leukotrienes. Some derivatives have also been shown to reduce the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Antioxidant Mechanisms: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous diseases. Certain benzimidazole derivatives possess antioxidant properties. Their mechanism of action can involve direct scavenging of free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, or the inhibition of enzymes that generate ROS. Additionally, some compounds can inhibit lipid peroxidation, a key process in cellular damage induced by oxidative stress.

Antihypertensive Mechanisms: Several benzimidazole derivatives are clinically used as antihypertensive agents. neliti.com The primary mechanism for their blood pressure-lowering effect is the blockade of the angiotensin II type 1 (AT1) receptor. nih.gov Angiotensin II is a potent vasoconstrictor, and by blocking its receptor, these compounds lead to vasodilation and a reduction in blood pressure. The structural features of these benzimidazole derivatives allow them to act as potent and selective non-peptide AT1 receptor antagonists. Some newer derivatives are also being explored for their ability to block calcium channels, contributing to their vasorelaxant effects.

Medicinal Chemistry and Structure Activity Relationship Sar Studies

Rational Design Principles for Benzimidazole-Based Chemical Entities

The rational design of benzimidazole-based compounds leverages a deep understanding of their structural features and interactions with biological macromolecules. researchgate.netmedcraveonline.com Structure-based drug design and computational approaches are instrumental in the development of novel benzimidazole (B57391) derivatives with enhanced potency and selectivity. nih.govmdpi.comresearchgate.net The benzimidazole core, a fusion of benzene (B151609) and imidazole (B134444) rings, provides a planar system capable of engaging in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for binding to biological targets like enzymes and receptors. researchgate.net

Key design principles often involve modifications at the N-1 and C-2 positions of the benzimidazole ring to modulate the compound's pharmacological profile. medcraveonline.com For instance, the introduction of different substituents at these positions can significantly influence the molecule's chemical and biological properties. researchgate.net The structural resemblance of benzimidazoles to nucleotides makes them effective competitors for binding sites on various enzymes and proteins. researchgate.netbohrium.com This mimicry is a fundamental principle guiding the design of new therapeutic agents.

Furthermore, the design process for benzimidazole derivatives often incorporates strategies to improve pharmacokinetic properties. For example, the polar surface area (PSA) is a key consideration, as it is an indicator of membrane permeability and, consequently, oral bioavailability. mdpi.com By carefully selecting substituents, medicinal chemists can fine-tune the physicochemical properties of the benzimidazole scaffold to achieve desired therapeutic outcomes.

Impact of Substituent Variation on Biological Potency and Selectivity

The biological activity of benzimidazole derivatives is highly sensitive to the nature and position of substituents on the bicyclic core. researchgate.netrroij.com Structure-activity relationship (SAR) studies are therefore critical for optimizing the potency and selectivity of these compounds. researchgate.net For 2-benzylbenzimidazole analogues, variations in substituents on both the benzimidazole ring and the benzyl (B1604629) moiety can lead to profound changes in their pharmacological effects.

Substitutions at the C-2 position of the benzimidazole ring are particularly influential. The introduction of different aryl or alkyl groups at this position can significantly alter the compound's interaction with its biological target. rroij.comresearchgate.net For example, in the context of 2-benzylbenzimidazole 'nitazene' opioids, modifications to the 2-benzyl group have been shown to modulate activity at the µ-opioid receptor. nih.gov

The substitution pattern on the benzimidazole ring itself is also a key determinant of activity. The presence of a chloro group at the 5-position, as in 2-benzyl-5-chloro-1H-1,3-benzodiazole, is a common feature in many biologically active benzimidazoles. nih.gov Studies on related compounds have shown that electron-withdrawing groups at this position can influence the electronic properties of the entire molecule, thereby affecting its binding affinity and efficacy. For instance, the removal of a 5-nitro group in certain nitazene (B13437292) analogues leads to a marked decrease in potency. nih.gov

The following table summarizes the impact of key substituent variations on the biological activity of benzimidazole derivatives, based on findings from various studies.

| Position of Substitution | Type of Substituent | Impact on Biological Activity |

| C-2 | Benzyl group | Often contributes to high binding affinity. Modifications can modulate potency and selectivity. |

| C-5 | Chloro group | Can enhance potency; influences electronic properties of the benzimidazole ring. |

| C-5 | Nitro group | Removal often leads to a significant decrease in potency in certain classes of compounds. nih.gov |

| N-1 | Alkyl or benzyl groups | Can increase chemotherapeutic activity and influence pharmacokinetic properties. nih.gov |

Identification of Key Pharmacophoric Features within this compound Analogues

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound and its analogues, several key pharmacophoric features can be identified that are crucial for their biological activity.

The benzimidazole nucleus itself is a primary pharmacophoric element, acting as a versatile scaffold that can be appropriately decorated with other functional groups. ijpsjournal.com Its planar structure and the presence of nitrogen atoms allow for critical hydrogen bonding and π-stacking interactions with target proteins. researchgate.netnih.gov

The 2-benzyl group is another essential feature. The aromatic ring of the benzyl substituent can engage in hydrophobic and π-π interactions within the binding pocket of a target protein. The flexibility of the methylene (B1212753) linker allows the benzyl group to adopt an optimal conformation for binding.

The 5-chloro substituent also plays a significant pharmacophoric role. The chloro atom can participate in halogen bonding and other electrostatic interactions, and its electron-withdrawing nature can modulate the acidity of the N-H proton of the imidazole ring, thereby influencing hydrogen bonding interactions.

A general pharmacophore model for this class of compounds would likely include:

A hydrogen bond donor/acceptor site (the imidazole N-H and N atoms).

A planar aromatic region (the benzimidazole ring system).

A hydrophobic aromatic feature (the benzyl group).

An electron-withdrawing/halogen bonding group at the 5-position (the chloro group).

These features collectively contribute to the binding affinity and specificity of the molecule for its biological target. The design of new analogues often involves retaining these key pharmacophoric elements while making subtle modifications to fine-tune the activity. nih.govresearchgate.netnih.gov

Bioisosteric Replacements and Their Influence on Activity Profiles

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. nih.govsci-hub.se In the context of this compound analogues, bioisosteric replacements can be applied to various parts of the molecule.

For instance, the chloro group at the 5-position could be replaced with other halogens (e.g., fluorine, bromine) or other electron-withdrawing groups (e.g., trifluoromethyl, cyano) to investigate the impact on activity. cambridgemedchemconsulting.com Such modifications can alter the electronic landscape of the molecule and its ability to form halogen bonds, which can be critical for target engagement.

The benzyl group at the C-2 position is also amenable to bioisosteric replacement. Replacing the phenyl ring with other aromatic heterocycles (e.g., pyridyl, thienyl) can introduce additional hydrogen bonding opportunities or alter the steric and electronic profile of the molecule. sci-hub.se The methylene linker could also be replaced with other groups like an oxygen or sulfur atom, although this would significantly change the conformational flexibility of the side chain.

The benzimidazole core itself can be considered a bioisostere of other bicyclic aromatic systems, such as indole (B1671886) or purine. frontiersin.orgnih.gov This inherent bioisosteric relationship is a key reason for the broad biological activity of benzimidazoles. Within the benzimidazole scaffold, one might consider replacing a carbon atom in the benzene ring with a nitrogen atom to create an azabenzimidazole, which could lead to altered solubility and metabolic stability.

The following table provides examples of potential bioisosteric replacements for different moieties of this compound and their potential impact.

| Original Moiety | Potential Bioisosteric Replacement | Potential Impact on Activity/Properties |

| 5-Chloro | -F, -Br, -CF3, -CN | Modulate electronic properties, halogen bonding, and lipophilicity. cambridgemedchemconsulting.com |

| 2-Benzyl (Phenyl ring) | Pyridyl, Thienyl, Naphthyl | Alter aromatic interactions, introduce hydrogen bonding sites. sci-hub.se |

| 2-Benzyl (Methylene linker) | -O-, -S-, -NH- | Change conformational flexibility and polarity. |

| Benzimidazole Core | Indole, Purine, Azabenzimidazole | Alter core scaffold, hydrogen bonding patterns, and metabolic stability. frontiersin.orgnih.gov |

Ligand-Protein Interaction Analysis for Target Binding Affinity

Understanding the interactions between a ligand, such as this compound, and its target protein is fundamental to rational drug design. researchgate.net Techniques like X-ray crystallography and molecular docking are employed to elucidate the binding mode and identify key interactions that contribute to binding affinity. nih.govrsc.org

For benzimidazole derivatives, several types of interactions are commonly observed:

Hydrogen Bonds: The N-H and the lone pair on the sp2 nitrogen of the imidazole ring are prime sites for forming hydrogen bonds with amino acid residues in the protein's active site. nih.gov These interactions are often crucial for anchoring the ligand in the correct orientation.

π-π Stacking: The aromatic benzimidazole ring and the benzyl group can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. researchgate.net

Hydrophobic Interactions: The benzyl group and the benzene part of the benzimidazole core can fit into hydrophobic pockets within the binding site, contributing favorably to the binding energy.

Halogen Bonds: The 5-chloro substituent can form halogen bonds with electron-rich atoms like oxygen or sulfur on the protein, which can be a significant contributor to binding affinity.

Molecular docking studies can provide valuable insights into the putative binding poses of this compound analogues within a target's active site. scirp.org These computational models can help in identifying key amino acid residues involved in the interaction and can guide the design of new derivatives with improved binding affinity. For example, docking studies of benzimidazole-based inhibitors have revealed interactions with key residues in the active sites of enzymes like EGFR and various kinases. nih.govnih.gov By analyzing these interactions, medicinal chemists can make informed decisions about which modifications are likely to enhance the desired biological activity.

Applications in Advanced Materials Science

Electronic and Optoelectronic Properties of Benzodiazole Derivatives

The inherent electronic characteristics of the benzimidazole (B57391) ring system, particularly its electron-deficient nature, make it a prime candidate for applications in organic electronics and optoelectronics. By strategically modifying the core structure with various functional groups, researchers can develop materials with tailored properties for use in sophisticated devices.

Benzimidazole derivatives have emerged as a promising class of materials for non-linear optical (NLO) applications, which are critical for technologies like frequency conversion, optical switching, and telecommunications. alfa-chemistry.com The NLO response of these organic molecules originates from their unique molecular structure and electronic properties. alfa-chemistry.commdpi.com The benzimidazole core can be incorporated into "push-pull" systems, where it is connected to both an electron-donating group and an electron-accepting group through a π-conjugated bridge. This architecture facilitates intramolecular charge transfer (ICT) upon excitation, a key requirement for a significant NLO response.

The high polarizability of the benzimidazole ring system contributes substantially to the NLO properties. alfa-chemistry.com Certain derivatives have demonstrated notable second harmonic generation (SHG) efficiency, positioning them as valuable materials for frequency-doubling applications in lasers and photonics. alfa-chemistry.commdpi.com While second-order NLO properties have been a primary focus, third-order nonlinearities are also being explored. mdpi.comacs.orgrsc.orgnih.gov Studies have shown that third-order hyperpolarizability (γ) increases with the effective conjugation length of the molecule. acs.orgrsc.org

Computational methods, particularly Density Functional Theory (DFT), play a crucial role in the design and screening of new benzimidazole-based NLO materials. nih.govresearchgate.netresearchgate.net These theoretical studies allow researchers to predict how different substituents will affect the molecule's hyperpolarizability and to understand the structure-property relationships that govern NLO activity before undertaking complex synthesis. nih.govrsc.org For instance, computational analysis of 1,2-disubstituted benzimidazole derivatives has indicated their potential as NLO materials based on their calculated charge distribution and hyperpolarizability values. nih.gov

Table 1: Investigated Properties of Selected Benzimidazole Derivatives for NLO Applications

| Compound Class | Investigated Property | Method | Key Finding | Reference(s) |

| 1,2-disubstituted benzimidazoles | Second-order NLO | DFT Calculation | Found to have large hyperpolarizability values, indicating potential as NLO materials. | nih.gov |

| Thienylpyrrolyl-benzimidazoles | Second-order NLO | Hyper-Rayleigh Scattering | Chromophores possess good molecular optical nonlinearities. | rsc.org |

| 5-Bromo-2-aminobenzimidazole Derivatives | Second-order NLO | DFT Calculation | NLO response can be tuned by N-arylation and substitution. | rsc.org |

| General Benzimidazole Crystals | Second & Third-order NLO | Z-Scan, SHG Measurement | Unique molecular structure and electronic properties make them intriguing NLO candidates. | alfa-chemistry.commdpi.com |

The benzimidazole scaffold is an exceptional structural unit for creating fluorescent and phosphorescent materials for chemical sensing and bioimaging. nih.govacs.org Its inherent photophysical properties can be readily tuned through chemical modification, and its ability to coordinate with metal ions makes it an excellent recognition moiety for sensors. alfa-chemistry.comnih.gov Benzimidazole-based fluorescent probes have been developed for the highly selective and sensitive detection of a wide array of analytes, including metal ions like Co²⁺, Cu²⁺, and Zn²⁺, as well as various anions and biologically important molecules. alfa-chemistry.comrsc.orgnycu.edu.tw

The sensing mechanisms in these probes are often based on well-understood photophysical processes:

Photoinduced Electron Transfer (PET): In a typical PET sensor, the benzimidazole unit is linked to a fluorophore. In the absence of the target analyte, an electron transfer from a donor part of the molecule quenches the fluorescence. Binding of the analyte inhibits this PET process, leading to a "turn-on" fluorescent response. nih.gov

Intramolecular Charge Transfer (ICT): ICT-based probes feature a donor-π-acceptor structure. The emission wavelength of the fluorophore is sensitive to the local environment and to analyte binding, which alters the charge distribution in the excited state, often resulting in a detectable spectral shift. nih.govresearchgate.net

Excited-State Intramolecular Proton Transfer (ESIPT): In molecules with a specific arrangement of proton donor and acceptor sites, an ultrafast proton transfer can occur in the excited state, leading to a large Stokes shift. Analyte binding can disrupt this process, causing a distinct change in the fluorescence signal, such as quenching of the ESIPT emission and the appearance of a new emission band. nycu.edu.tw

Beyond fluorescence, benzimidazole derivatives are being engineered for room-temperature phosphorescence (RTP). By creating donor-acceptor architectures, researchers can facilitate intersystem crossing to the triplet state and suppress non-radiative decay, enabling a persistent phosphorescent "afterglow". researchgate.net These RTP materials have applications in areas like temperature-responsive sensing. Furthermore, phosphorescent metal complexes, such as those of Iridium(III), that incorporate benzimidazole ligands are being developed as theranostic agents that combine medical imaging with therapeutic action in a single molecule. rsc.org

The robust thermal stability and versatile electronic properties of benzimidazole derivatives make them highly valuable components in organic electronic devices, particularly organic light-emitting diodes (OLEDs) and organic solar cells. rsc.org

In OLEDs, the electron-deficient nature of the imidazole (B134444) ring allows benzimidazole-based materials to serve multiple functions:

Electron-Transporting Materials (ETMs): Their inherent electron affinity facilitates the efficient injection and transport of electrons from the cathode to the emissive layer, a critical function for device operation. alfa-chemistry.comrsc.orgrsc.org

Host Materials: They are widely used as host materials for both phosphorescent and thermally activated delayed fluorescence (TADF) emitters. A high triplet energy is a key characteristic of a good host, as it prevents the quenching of the emitter's excited state. acs.orgresearchgate.netnycu.edu.tw

Emitters: Benzimidazole derivatives themselves can be designed as light-emitting materials, particularly for the challenging blue region of the spectrum. rsc.org

A significant advancement has been the development of bipolar host materials . These molecules combine an electron-transporting benzimidazole unit with a hole-transporting moiety (like carbazole (B46965) or triphenylamine) within the same structure. mdpi.comnih.govnycu.edu.tw This bipolar character promotes a more balanced distribution of electrons and holes within the emissive layer, leading to a wider recombination zone, higher quantum efficiencies, and a reduction in the efficiency roll-off at high brightness. acs.orgresearchgate.net OLEDs utilizing benzimidazole-based hosts have achieved high external quantum efficiencies (EQEs) exceeding 25%. acs.org

In the realm of photovoltaics, benzimidazole derivatives have been successfully implemented as hole-transporting materials (HTMs) in high-performance perovskite solar cells (PSCs). rsc.org Novel dopant-free, small-molecule HTMs based on benzimidazole have been synthesized. alfa-chemistry.com These materials can be designed to have optimal energy level alignment with the perovskite absorber layer, which facilitates efficient extraction of holes and their transport to the anode. This leads to PSCs with high power conversion efficiencies (PCEs) of over 20% and improved long-term stability. alfa-chemistry.com

Table 2: Roles of Benzimidazole Derivatives in Organic Electronic Devices

| Device Type | Role of Benzimidazole Derivative | Key Property / Advantage | Achieved Performance | Reference(s) |

| OLED | Electron-Transporting Material (ETM) | Strong electron-withdrawing properties | Enables efficient electron injection/transport | rsc.orgrsc.org |

| OLED | Bipolar Host Material | Balanced hole and electron transport | High EQE (>25%), low efficiency roll-off | acs.orgacs.orgnycu.edu.tw |

| OLED | Emitter | High fluorescence/phosphorescence | Pure blue emission achieved | rsc.org |

| Perovskite Solar Cell | Hole-Transporting Material (HTM) | Tunable energy levels, dopant-free | Power Conversion Efficiency > 20% | alfa-chemistry.comontosight.ai |

Supramolecular Chemistry and Sensing Applications (e.g., Chemosensors)

The benzimidazole framework is a superb building block in supramolecular chemistry, the field of chemistry focused on noncovalent interactions. The structure of benzimidazole derivatives allows them to self-assemble into larger, ordered structures through a combination of directional, noncovalent forces. rsc.org These interactions include:

Metal Coordination: The sp²-hybridized nitrogen atom in the imidazole ring acts as an excellent coordination site for a wide variety of metal ions. nih.govrsc.org

Hydrogen Bonding: The N-H proton of the imidazole ring is a hydrogen bond donor, while the other nitrogen atom can act as an acceptor, leading to the formation of predictable linear or cyclic assemblies. acs.org

π-π Stacking: The planar aromatic rings of the benzimidazole core can stack on top of one another, driven by favorable electrostatic interactions between their π-electron clouds. rsc.org

Hydrophobic Interactions: Substituents such as the benzyl (B1604629) group on 2-benzyl-5-chloro-1H-1,3-benzodiazole can engage in hydrophobic interactions, further guiding the assembly process in aqueous environments. rsc.org

This capacity for controlled self-assembly enables the construction of diverse and complex supramolecular architectures, including discrete coordination complexes, metal-organic frameworks (MOFs), and one-dimensional nanowires. rsc.org

The strong coordination ability of the benzimidazole unit is extensively leveraged in the design of chemosensors . mdpi.com These are molecules designed to signal the presence of a specific chemical species (analyte) through a measurable output, most commonly a change in color (colorimetric) or fluorescence. Benzimidazole-based chemosensors have been developed for the selective detection of numerous environmentally and biologically significant ions. alfa-chemistry.comnih.gov For example, dual-function sensors have been created that can detect Fe²⁺/Fe³⁺ ions through a color change from colorless to dark green, and Zn²⁺ ions through a "turn-on" fluorescent response. rsc.orgnycu.edu.tw The detection limits for these sensors can be very low, often falling within the micromolar (μM) or even nanomolar (nM) range, making them suitable for practical applications in water quality monitoring and cellular imaging. rsc.orgchempedia.info The sensing mechanism relies on the binding of the target ion to the benzimidazole moiety, which perturbs the electronic structure of the molecule and alters its interaction with light, a process often described as Chelation-Enhanced Fluorescence (CHEF). chempedia.info

Corrosion Inhibition Mechanisms and Surface Protection

Benzimidazole and its derivatives are a well-documented and highly effective class of corrosion inhibitors for a wide range of metals and alloys, including steel, copper, and aluminum, especially in highly corrosive acidic environments. alfa-chemistry.comacs.orgrsc.org Their effectiveness is rooted in their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the aggressive medium. nih.govresearchgate.net

The mechanism of inhibition is primarily based on the adsorption of the inhibitor molecules at the metal-solution interface. The key structural features of benzimidazole that facilitate this adsorption are:

The π-electron systems of the fused benzene (B151609) and imidazole rings.

The presence of heteroatoms , specifically the nitrogen atoms, which have lone pairs of electrons.

Other functional groups and substituents on the ring system. nih.govnycu.edu.tw

Adsorption can occur through different modes of interaction. In physisorption , the inhibitor is attracted to the charged metal surface via electrostatic forces. In chemisorption , a more robust bond is formed through the sharing of electrons between the inhibitor and the metal. This often involves the donation of lone pair electrons from the nitrogen atoms or π-electrons from the aromatic rings into the vacant d-orbitals of the metal atoms. chempedia.info The specific mode of adsorption, which can be determined from thermodynamic parameters like the free energy of adsorption (ΔG°ads), is often a combination of both physical and chemical interactions. mdpi.comsigmaaldrich.com The adsorption process for benzimidazole derivatives typically follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of inhibitor molecules on the metal surface. alfa-chemistry.comrsc.orgorganic-chemistry.org

Electrochemical studies consistently demonstrate that benzimidazole derivatives function as mixed-type inhibitors . This means they suppress both the anodic reaction (the dissolution of the metal) and the cathodic reaction (such as the evolution of hydrogen gas) in the corrosion process. researchgate.netrsc.orgresearchgate.net The efficiency of inhibition is strongly influenced by the molecular structure. Electron-donating groups generally enhance inhibition by increasing the electron density on the molecule, which strengthens its adsorption onto the metal surface. sigmaaldrich.com The presence of a chloro group and a benzyl group, as in this compound, is expected to contribute favorably to inhibition performance, as demonstrated by studies on closely related compounds like 2-chloro-1-(4-fluorobenzyl)benzimidazole, which proved to be an excellent inhibitor for copper. organic-chemistry.orgnih.gov

Potential in Organic Radicals and Semiconductors

The benzimidazole core is a fundamental building block in the field of organic semiconductors due to its intrinsic electronic properties and structural stability. alfa-chemistry.comacs.org The electron-deficient nature of the five-membered imidazole ring gives the benzimidazole system a natural propensity for n-type (electron) transport. alfa-chemistry.comresearchgate.net This property is harnessed in various organic electronic devices. For instance, polycyclic derivatives like naphthalene (B1677914) tetracarboxylic acid bisbenzimidazole (NTCBI) are well-known n-type semiconductors used in organic thin-film transistors (OTFTs) and organic photovoltaics (OPVs), with some derivatives achieving respectable electron mobilities. acs.orgresearchgate.net

A key strategy in modern organic electronics is the creation of bipolar (or ambipolar) materials that can efficiently transport both electrons and holes. Benzimidazole derivatives are ideal for this purpose. By chemically linking the electron-transporting benzimidazole moiety to a known hole-transporting group (such as triphenylamine), researchers can design single molecules with balanced charge transport capabilities. nih.govnycu.edu.tw These bipolar materials are particularly advantageous as hosts in OLEDs, as they help to confine the charge recombination zone within the emissive layer, leading to higher device efficiencies. alfa-chemistry.comnih.gov The mechanism of charge transport in these materials can be complex, involving hopping between localized states on adjacent molecules or band-like transport through delocalized orbitals, depending on the material's structure and morphology. rsc.org

The application of benzimidazole derivatives in the field of stable organic radicals is a more nascent and less explored area. Organic radicals are molecules with an unpaired electron, making them paramagnetic. Stable, light-emitting radicals are of great interest for next-generation OLEDs because they can theoretically bypass the spin-statistical limitations of conventional fluorescent materials, potentially enabling 100% internal quantum efficiency. While the benzimidazole core itself is not typically a radical, it has been used as a functional substituent to tune the properties of known radical systems. For example, benzimidazole units have been attached to luminescent tris(2,4,6-trichlorophenyl)methyl (TTM) radicals to modify their photophysical and electronic characteristics. researchgate.net In these cases, the benzimidazole acts as a peripheral group rather than the radical center itself. This indicates a potential pathway for incorporating the useful electronic and structural features of benzimidazoles into the advanced field of radical-based materials.

Future Research Directions and Emerging Paradigms

Synergistic Integration of Computational and Experimental Methodologies for Compound Optimization

The integration of computational tools with experimental work is becoming increasingly vital for the efficient design and optimization of benzimidazole (B57391) derivatives. mdpi.combohrium.com Molecular docking and molecular dynamics simulations are employed to predict the binding affinities and interaction modes of these compounds with biological targets, such as enzymes and receptors. tandfonline.comnih.govnih.gov This in silico screening helps to prioritize candidates for synthesis and biological evaluation, thereby accelerating the drug discovery process. bohrium.com These computational approaches allow for a deeper understanding of structure-activity relationships (SAR), guiding the rational design of more potent and selective molecules. mdpi.combohrium.com

Exploration of Novel and Sustainable Synthetic Pathways for Benzodiazole Production

There is a growing emphasis on the development of environmentally benign and sustainable methods for the synthesis of benzimidazoles. eprajournals.com Research is focused on utilizing renewable feedstocks, employing solvent-free reaction conditions, and developing recyclable catalysts. eprajournals.com Green chemistry approaches, such as microwave-assisted synthesis and the use of deep eutectic solvents, are being investigated to improve reaction efficiency and reduce waste. nih.govmdpi.com Photocatalytic methods that use solar light to drive chemical reactions are also emerging as a sustainable alternative for producing benzimidazole derivatives. cnr.it The use of earth-abundant metal catalysts, like cobalt, is another promising avenue for creating more economical and eco-friendly synthetic protocols. acs.org

Development of Highly Selective and Potent Benzodiazole Analogs with Tunable Properties

The development of new benzimidazole analogs with enhanced potency and selectivity is a major focus of current research. nih.govnih.govacs.orgacs.org By strategically modifying the substituents on the benzimidazole core, researchers can fine-tune the electronic and steric properties of the molecules to optimize their interaction with specific biological targets. acs.org This includes the synthesis of derivatives with improved pharmacokinetic profiles, such as better bioavailability and metabolic stability. bohrium.com The goal is to create compounds that are not only highly effective but also have minimal off-target effects, leading to safer and more efficacious therapeutic agents. nih.gov

Advanced Applications in Nanoscience and Bionanotechnology

The unique properties of benzimidazole derivatives make them attractive candidates for applications in nanoscience and bionanotechnology. bohrium.combiointerfaceresearch.comresearchgate.net Nanoparticles functionalized with benzimidazole compounds are being explored for various purposes, including targeted drug delivery and as catalysts in chemical synthesis. biointerfaceresearch.comnih.govnanomaterchem.com The incorporation of benzimidazoles into polymers and other nanomaterials can impart specific biological or chemical functionalities. researchgate.net These advanced materials have potential applications in areas such as medical diagnostics, bio-imaging, and the development of novel therapeutic systems. biointerfaceresearch.com

Multidisciplinary Approaches to Uncover New Therapeutic and Material Applications

A multidisciplinary approach, combining expertise from chemistry, biology, pharmacology, and materials science, is essential for unlocking the full potential of benzimidazole compounds. Collaborative research efforts are crucial for identifying new therapeutic targets and for designing innovative materials with novel properties. This integrated approach will facilitate the translation of basic research findings into practical applications, leading to the development of new drugs and advanced materials that can address unmet needs in medicine and technology.

Q & A

Basic: What are the key considerations for synthesizing 2-benzyl-5-chloro-1H-1,3-benzodiazole with high purity?

Answer:

Synthesis typically involves cyclocondensation of substituted benzaldehyde derivatives with diamines under acidic conditions. For example, analogous compounds (e.g., 5-chloro-1,3-benzoxazol-2(3H)-one derivatives) are synthesized via nucleophilic substitution or coupling reactions using triazole intermediates (Scheme 4 in ). Key steps include:

- Reagent selection : Use anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis of intermediates.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve ≥95% purity.

- Characterization : Confirm structure via / NMR (e.g., δ 7.2–7.5 ppm for benzyl protons) and LC-MS for molecular ion validation .

Basic: How can spectroscopic methods distinguish this compound from structural analogs?

Answer:

- NMR : The benzyl group (CH-CH-) exhibits a singlet at δ ~4.8 ppm for the methylene protons. The 5-chloro substituent deshields adjacent aromatic protons, causing distinct splitting patterns (e.g., doublets at δ 7.3–7.6 ppm).

- IR : Stretching vibrations for C-Cl (550–650 cm) and benzodiazole ring (C=N, ~1600 cm) confirm functional groups.

- Mass spectrometry : Molecular ion peak at m/z 257.1 (CHClN) with fragmentation patterns (e.g., loss of benzyl group at m/z 146) .

Advanced: What computational approaches optimize the electronic properties of this compound for catalytic or pharmacological applications?

Answer:

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates HOMO/LUMO energies to predict reactivity. For example:

- Exact exchange integration : Improves accuracy in predicting ionization potentials and electron affinity (e.g., average error <2.4 kcal/mol in thermochemical data) .

- Solvent effects : Use polarizable continuum models (PCM) to simulate aqueous or organic environments.

- Docking studies : Molecular Operating Environment (MOE) software evaluates binding affinities to biological targets (e.g., enzymes in ) .

Advanced: How do crystallographic data resolve ambiguities in the structural conformation of 2-benzyl-5-chloro-1H,1,3-benzodiazole?

Answer:

Single-crystal X-ray diffraction (e.g., using SHELX programs) determines bond lengths, angles, and packing motifs. For analogous compounds (e.g., 2-amino-5-chloro-1,3-benzoxazole):

- Space group : Monoclinic P2/n with unit cell parameters a = 9.440 Å, b = 3.739 Å, c = 19.737 Å, β = 101.67° .

- Torsion angles : Benzyl substituents may exhibit rotational flexibility, resolved via anisotropic displacement parameters.

- Validation : R-factor <0.05 and residual electron density <0.3 eÅ ensure accuracy .

Advanced: How can researchers address contradictions in biological activity data for 2-benzyl-5-chloro-1H,1,3-benzodiazole derivatives?

Answer:

- Reproducibility checks : Validate assays (e.g., antimicrobial screening in ) under standardized conditions (pH, temperature, cell lines).

- Structure-activity relationship (SAR) : Systematically vary substituents (e.g., halogen position) and correlate with activity trends.

- Data triangulation : Combine in vitro, in silico (docking), and crystallographic data to resolve mechanistic inconsistencies .

Basic: What are the best practices for storing and handling 2-benzyl-5-chloro-1H,1,3-benzodiazole to prevent degradation?

Answer:

- Storage : Inert atmosphere (argon) at –20°C in amber vials to prevent photolysis.

- Handling : Use anhydrous solvents (e.g., freshly distilled THF) during synthesis to avoid hydrolysis of chloro substituents.

- Stability monitoring : Periodic HPLC analysis (C18 column, acetonitrile/water gradient) to detect decomposition products .

Advanced: How can researchers leverage high-throughput screening (HTS) to study 2-benzyl-5-chloro-1H,1,3-benzodiazole derivatives?

Answer:

- Library design : Use combinatorial chemistry (e.g., Enamine Ltd’s Building Blocks in ) to generate diverse analogs.

- Automated assays : Fluorescence-based enzymatic inhibition assays (e.g., 384-well plates) for rapid IC determination.